molecular formula C21H26O4 B1218156 Malabaricone B CAS No. 63335-24-0

Malabaricone B

Cat. No.: B1218156
CAS No.: 63335-24-0
M. Wt: 342.4 g/mol
InChI Key: KOAPDMKKECXPHX-UHFFFAOYSA-N
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Description

Malabaricone B is a naturally occurring diarylnonanoid phenolic compound isolated from Myristica malabarica (nutmeg) and related species. Its chemical structure comprises a 9-carbon aliphatic chain flanked by aromatic rings, with the molecular formula C₂₁H₂₆O₄ and a molecular weight of 342.4 g/mol . Key biological activities include:

  • Antibacterial Effects: Potent activity against multidrug-resistant (MDR) Staphylococcus aureus and Enterococcus spp., with rapid bactericidal action, biofilm disruption, and synergy with daptomycin/gentamicin .
  • Anticancer Activity: Induction of mitochondrial damage in lung cancer cells via a p53-independent pathway .
  • Enzyme Inhibition: Moderate α-glucosidase inhibition (IC₅₀ = 63.7 µM), relevant for diabetes management .
  • Safety Profile: Low cytotoxicity toward eukaryotic cells and efficacy in murine infection models .

Its mechanism of action against bacteria involves membrane lysis, evidenced by ATP leakage and structural damage observed via scanning electron microscopy (SEM) .

Preparation Methods

    Synthetic Routes: The specific synthetic routes for Malabaricone B are not widely documented. it is naturally present in certain plants.

    Industrial Production: Industrial-scale production methods are not well-established due to its natural occurrence.

  • Chemical Reactions Analysis

      Reactivity: Malabaricone B undergoes various reactions, including , , and .

      Common Reagents and Conditions: Detailed reagents and conditions are scarce, but further research could explore these aspects.

      Major Products: The major products resulting from these reactions would depend on the specific reaction type.

  • Scientific Research Applications

    In Vitro and In Vivo Studies

    • In Vitro Activity : Malabaricone B has a minimum inhibitory concentration (MIC) of 0.5 μg/mL against S. aureus, showcasing its strong antibacterial potential. It is notably inactive against Gram-negative bacteria unless used in conjunction with permeabilizers like polymyxin B nonapeptide .
    • In Vivo Efficacy : Animal models have confirmed the compound's effectiveness in treating infections caused by S. aureus, indicating its potential as a therapeutic agent in clinical settings .
    Study TypePathogenMIC (μg/mL)Efficacy
    In VitroS. aureus0.5High
    In VivoS. aureusN/ASignificant

    Cytotoxicity Against Cancer Cells

    This compound has also been investigated for its anticancer properties, particularly against triple-negative breast cancer (TNBC). Research indicates that it induces apoptosis in cancer cells by triggering oxidative stress and disrupting redox balance .

    • Selectivity : this compound displays selective cytotoxicity towards TNBC cell lines, with an IC50 value that suggests significant potency .
    • Mechanistic Insights : The compound interacts with apoptotic proteins, indicating a complex mechanism of action that warrants further exploration .
    Cancer TypeCell LineIC50 (μM)Mechanism
    Triple-Negative Breast CancerMDA-MB-2318.81 ± 0.03Apoptosis Induction

    Antimicrobial and Anti-inflammatory Properties

    Beyond its antibacterial and anticancer activities, this compound exhibits anti-inflammatory effects and has been evaluated for its potential in treating conditions related to oxidative stress. Its antioxidant properties contribute to reducing inflammation and may aid in managing chronic diseases .

    Nematocidal Activity

    Recent studies have highlighted the nematocidal activity of this compound against various parasitic nematodes, suggesting its utility in veterinary medicine and agriculture .

    ApplicationActivity TypeTarget Organism
    NematocidalStrongToxocara canis
    AntioxidantModerateVarious

    Mechanism of Action

      Targets: Malabaricone B likely interacts with cellular pathways related to glucose metabolism.

      ROS-Mediated Apoptosis: It induces apoptosis in cancer cells by increasing intracellular .

  • Comparison with Similar Compounds

    Comparison with Structurally Similar Compounds

    Malabaricone B belongs to a class of diarylnonanoids, including Malabaricone C, Malabaricone A, Prothis compound, and Dactyloidin. Below is a comparative analysis of their structural and functional properties:

    Table 1: Key Properties of this compound and Analogues

    Property This compound Malabaricone C Prothis compound Dactyloidin
    Molecular Formula C₂₁H₂₆O₄ C₂₁H₂₆O₄ (assumed) Not explicitly reported C₃₀H₅₀O₄
    Primary Bioactivity Antibacterial (MDR pathogens) Antiviral (SARS-CoV-2), Anti-inflammatory Antidiabetic (α-glucosidase inhibition) Antidiabetic (α-glucosidase inhibition)
    Key Targets Bacterial membrane 5-Lipoxygenase, SARS-CoV-2 spike protein α-Glucosidase α-Glucosidase
    IC₅₀/EC₅₀ α-Glucosidase: 63.7 µM 5-Lipoxygenase: 0.2 µM ; SARS-CoV-2: 1–1.5 µM α-Glucosidase: 32.67 µM α-Glucosidase: 55.08 µM
    Therapeutic Models Murine thigh/skin infection Mouse dermatitis , HEK293T/Vero E6 cells In vitro enzyme assays In vitro enzyme assays
    Synergy Potential Daptomycin, Gentamicin Not reported Not reported Not reported

    Malabaricone C

    • Antiviral Activity : Inhibits SARS-CoV-2 and variants (EC₅₀ = 1–1.5 µM) by disrupting viral membrane fusion, comparable to remdesivir .
    • Anti-inflammatory Effects : Suppresses 5-lipoxygenase (IC₅₀ = 0.2 µM), reducing leukotriene B4 (LTB4) and ameliorating psoriasis-like inflammation in mice .
    • Structural Distinction : While structurally similar to this compound, its hydroxylation pattern may enhance interaction with viral and inflammatory targets .

    Prothis compound and Dactyloidin

    • Mechanistic Insight : Molecular docking studies indicate stable binding to α-glucosidase active sites, correlating with enzyme inhibition .

    Malabaricone A

    • Limited data are available, but it shares the diarylnonanoid backbone and is co-isolated with B and C from Myristica species. Its bioactivities remain underexplored .

    Biological Activity

    Malabaricone B (NS-7) is a phenolic compound derived from the fruit rinds of Myristica malabarica, which has gained attention for its diverse biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

    Chemical Structure and Properties

    This compound belongs to the class of diarylnonanoids, characterized by a unique chemical structure that includes a 2,6-dihydroxyphenyl group connected to a long alkyl chain. Its molecular formula is C₁₈H₂₄O₃, and it exhibits significant lipophilicity, which is crucial for its biological activity.

    Efficacy Against Bacteria

    Recent studies have demonstrated that this compound exhibits potent antibacterial activity against multidrug-resistant (MDR) strains of Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). The minimum inhibitory concentration (MIC) values for NS-7 were found to be as low as 0.5 μg/mL against S. aureus .

    Table 1: Antibacterial Activity of this compound

    PathogenMIC (μg/mL)Resistance Type
    Staphylococcus aureus0.5MDR, MRSA
    Enterococcus faecalis1-2VRE
    Escherichia coli>128Not susceptible

    The compound's mechanism involves disrupting bacterial membrane integrity, leading to the release of ATP and subsequent cell death . Additionally, this compound showed synergistic effects when combined with antibiotics like daptomycin and gentamicin, enhancing their efficacy against resistant strains .

    Antifungal and Antiviral Properties

    In addition to its antibacterial properties, this compound has also been evaluated for antifungal activity. Preliminary studies indicate potential effectiveness against various fungal pathogens, although specific MIC values remain to be fully established. Its antiviral properties are still under investigation but suggest a promising avenue for future research .

    Anticancer Activity

    This compound has been reported to induce selective cytotoxicity in cancer cell lines such as A549 (lung cancer), A375 (melanoma), and Jurkat T cells (leukemia). The compound operates through mechanisms that may involve mitochondrial damage and apoptosis induction via pathways independent of p53 .

    Table 2: Cytotoxic Effects of this compound on Cancer Cell Lines

    Cell LineIC₅₀ (μM)Mechanism of Action
    A549 (Lung Cancer)15Mitochondrial damage
    A375 (Melanoma)20Apoptosis induction
    Jurkat T Cells18p53-independent pathway

    Mechanistic Studies

    Mechanistic studies utilizing confocal microscopy and scanning electron microscopy have elucidated the action of this compound on bacterial cells. The compound was shown to cause significant morphological changes in bacterial cells, indicative of membrane damage .

    Figure 1: Mechanism of Action of this compound

    • Bacterial Membrane Disruption : Leads to ATP leakage.
    • Synergistic Action : Enhances the effectiveness of existing antibiotics.
    • Cytotoxicity in Cancer Cells : Induces apoptosis through mitochondrial pathways.

    Q & A

    Basic Research Questions

    Q. How is Malabaricone B isolated and structurally characterized from natural sources?

    this compound is isolated from Myristica fatua Houtt. using column chromatography and thin-layer chromatography (TLC) with solvent systems tailored for phenolic compounds. Structural elucidation involves infrared (IR) spectroscopy for functional group identification, nuclear magnetic resonance (NMR) for carbon-hydrogen framework analysis, and high-resolution mass spectrometry (HRMS) for molecular formula confirmation .

    Q. What are the primary bioactivities of this compound in vitro?

    this compound exhibits α-glucosidase inhibition (IC50 = 63.70 ± 0.546 µM) and anti-glycation activity (IC50 = 40.34 ± 0.094 µM) in enzyme-based assays. It also enhances glucose uptake in L6 myotubes in a dose-dependent manner, validated via radiolabeled glucose tracers or fluorescent probes .

    Q. What experimental models are used to assess this compound’s anti-diabetic potential?

    Key models include:

    • Enzyme inhibition assays : α-glucosidase (rat intestinal extract) and α-amylase (porcine pancreatic) with p-nitrophenyl glycosides as substrates.
    • Cellular assays : Glucose uptake in L6 skeletal muscle cells using 2-deoxy-D-glucose or similar analogs .

    Advanced Research Questions

    Q. How does this compound’s α-glucosidase inhibition compare to structural analogs like Malabaricone C?

    Malabaricone C shows higher potency (IC50 = 43.61 ± 0.620 µM) due to its additional hydroxyl group, enhancing hydrogen bonding with the enzyme’s active site. Molecular docking studies (e.g., using N-terminal human maltase-glucoamylase, PDB: 2QMJ) can validate these structure-activity relationships .

    Q. What methodological challenges arise in reconciling in vitro potency with in vivo efficacy for this compound?

    Discrepancies may stem from poor bioavailability or metabolic instability. Researchers should:

    • Conduct pharmacokinetic studies (e.g., plasma stability, Caco-2 permeability).
    • Use diabetic rodent models (e.g., streptozotocin-induced) to evaluate glucose-lowering effects and compare results with in vitro data .

    Q. How can researchers optimize experimental conditions for this compound’s stability in bioassays?

    • Solvent selection : Use dimethyl sulfoxide (DMSO) with concentrations <0.1% to avoid cytotoxicity.
    • pH control : Maintain physiological pH (7.4) in buffer systems.
    • Temperature : Store stock solutions at -20°C and avoid repeated freeze-thaw cycles .

    Q. What statistical considerations are critical when reporting this compound’s bioactivity data?

    • Report means ± standard deviation (SD) with n ≥ 3 replicates.
    • Use one-way ANOVA followed by post-hoc tests (e.g., Tukey’s) for dose-response comparisons.
    • Adhere to significant digit rules (e.g., IC50 = 63.70 ± 0.546 µM reflects instrument precision) .

    Q. How do researchers address contradictory data between this compound’s anti-glycation and glucose uptake mechanisms?

    Contradictions may arise from off-target effects or assay interference. Mitigation strategies include:

    • Validating results with orthogonal methods (e.g., LC-MS for glycation end-product quantification).
    • Using gene knockout or siRNA to confirm pathway-specific effects .

    Q. Experimental Design and Validation

    Q. What in vivo models are suitable for evaluating this compound’s therapeutic safety?

    • Acute toxicity : OECD Guideline 423 in rodents.
    • Subchronic toxicity : 28-day repeated dosing with histopathological analysis.
    • Genotoxicity : Ames test or comet assay .

    Q. How can researchers design combination therapy studies with this compound and existing anti-diabetic drugs?

    Use factorial design experiments to assess synergistic/additive effects:

    • Fixed-ratio combinations (e.g., this compound + metformin).
    • Isobolographic analysis to quantify interaction indices .

    Q. Future Research Directions

    Q. What gaps exist in understanding this compound’s molecular targets?

    • Perform proteomic profiling (e.g., affinity chromatography, pull-down assays) to identify binding partners.
    • Use CRISPR-Cas9 screens to discover genes modulating its activity .

    Q. How can computational methods enhance this compound’s drug development pipeline?

    • Apply QSAR models to predict ADMET properties.
    • Use molecular dynamics simulations to optimize solubility and binding kinetics .

    Properties

    IUPAC Name

    1-(2,6-dihydroxyphenyl)-9-(4-hydroxyphenyl)nonan-1-one
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C21H26O4/c22-17-14-12-16(13-15-17)8-5-3-1-2-4-6-9-18(23)21-19(24)10-7-11-20(21)25/h7,10-15,22,24-25H,1-6,8-9H2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    KOAPDMKKECXPHX-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC(=C(C(=C1)O)C(=O)CCCCCCCCC2=CC=C(C=C2)O)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C21H26O4
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID80212720
    Record name Malabaricone B
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID80212720
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    342.4 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    63335-24-0
    Record name Malabaricone B
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    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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    Record name Malabaricone B
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    Record name Malabaricone B
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    Record name Malabaricone B
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    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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